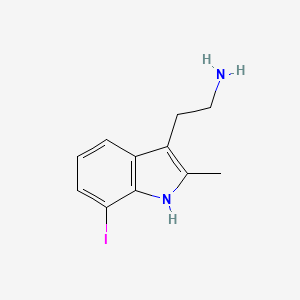

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

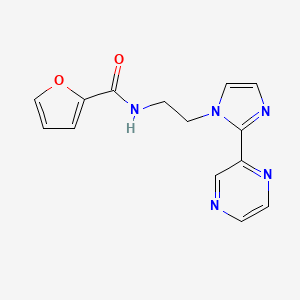

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Aplicaciones Científicas De Investigación

Molecular Aggregation and Solvent Effects

Studies on molecular aggregation in thiadiazole derivatives reveal that the aggregation process is significantly influenced by the solvent type. For instance, spectroscopic studies on related thiadiazole compounds in DMSO solutions exhibit distinct fluorescence emission spectra, indicating the presence of aggregation effects. These effects are notably influenced by the alkyl substituent structure on the molecule, demonstrating the role of solvent and molecular structure in aggregation processes (Matwijczuk et al., 2016).

Antiviral Activity

Thiadiazole sulfonamides, synthesized from thiadiazole derivatives, have shown potential antiviral activity. Bioassay tests on these compounds revealed specific anti-tobacco mosaic virus activity, highlighting the therapeutic potential of thiadiazole derivatives in antiviral research (Chen et al., 2010).

Catalysis and Chemical Synthesis

Methanol, a common solvent for thiadiazole reactions, has been utilized as both a C1 synthon and H2 source in the N-methylation of amines and transfer hydrogenation of nitroarenes. This showcases the versatility of methanol in catalyzing reactions involving thiadiazole compounds, offering a clean and cost-competitive method for chemical synthesis (Sarki et al., 2021).

Charge-Transfer Molecular Complexes

The formation of charge-transfer molecular complexes involving thiadiazole derivatives in methanol points to the significance of π-π interactions. These complexes have been synthesized and characterized, providing insights into the electronic interactions and properties of thiadiazole derivatives (Mahmoud et al., 1988).

Fluorescent Chemosensors

Thiadiazole-based Schiff base receptors have been developed for the selective and sensitive detection of Al3+ ions. These chemosensors exhibit turn-on fluorescent and colorimetric responses, underlining the application of thiadiazole derivatives in environmental monitoring and chemical analysis (Manna et al., 2020).

Propiedades

IUPAC Name |

(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h7,12H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGLJMOOUFCNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(S2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2756895.png)

![1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756901.png)

![2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2756904.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2756905.png)

![(4R)-7,8-Dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/no-structure.png)

![3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2756911.png)